molecular formula C9H13N3O2 B12557897 (NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine

(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine

Cat. No.: B12557897
M. Wt: 195.22 g/mol
InChI Key: GETGXFNGHOIABB-FLIBITNWSA-N
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Description

(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxylamine group and a pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine typically involves the reaction of hydroxylamine with a suitable precursor. One common method is the acid-catalyzed hydrolysis of nitromethane, which produces hydroxylamine hydrochloride . This intermediate can then be further reacted with other reagents to form the desired compound.

Industrial Production Methods

Industrial production of hydroxylamine hydrochloride, a key intermediate, can be achieved through the electrolytic reduction of nitric acid or the action of sodium bisulfite on sodium nitrite . These methods are scalable and provide high yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for developing new synthetic pathways.

Biology

Biologically, this compound has potential applications in studying enzyme mechanisms and as a probe for investigating biochemical pathways. Its ability to interact with biological molecules makes it a useful tool in molecular biology research.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to induce apoptosis in cancer cells .

Industry

Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic molecules. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. In cancer cells, this compound induces apoptosis by disrupting cellular processes and triggering programmed cell death pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a hydroxylamine group and a pyridine ring. This structure provides it with distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine

InChI

InChI=1S/C9H13N3O2/c1-9(2,12-14)8(11-13)7-5-3-4-6-10-7/h3-6,12-14H,1-2H3/b11-8-

InChI Key

GETGXFNGHOIABB-FLIBITNWSA-N

Isomeric SMILES

CC(C)(/C(=N\O)/C1=CC=CC=N1)NO

Canonical SMILES

CC(C)(C(=NO)C1=CC=CC=N1)NO

Origin of Product

United States

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